molecular formula C7H7N2+ B371053 1-(Cyanomethyl)pyridinium

1-(Cyanomethyl)pyridinium

Cat. No.: B371053
M. Wt: 119.14g/mol
InChI Key: PBIZDZQRODMMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyridinium (B92312) Salts in Organic Synthesis

Pyridinium salts represent a versatile and significant class of organic compounds that have been extensively utilized as valuable building blocks in a wide array of organic transformations. researchgate.net Their utility stems from their diverse applications, including as catalysts, reaction intermediates for the synthesis of other nitrogen-containing heterocyclic compounds, and even as dyes and surfactants. researchgate.net In recent years, N-functionalized pyridinium salts have gained considerable attention as convenient precursors for generating radicals. researchgate.netacs.org Through a process of reductive single-electron transfer, these salts can generate carbon-, nitrogen-, and oxygen-centered radicals, a property that has led to remarkable progress in the development of radical reactions in organic synthesis. researchgate.netacs.org The bifunctional nature of some pyridinium salts, combining nucleophilicity with latent electrophilic or radical reactivity, makes them powerful reagents for constructing complex molecules. nih.govrsc.org

Significance of 1-(Cyanomethyl)pyridinium as a Precursor to Pyridinium Ylides

Among the various pyridinium salts, this compound holds a position of importance primarily as a stable and accessible precursor to pyridinium ylides. researchgate.netchemicalpapers.com Pyridinium ylides are neutral, dipolar compounds characterized by a positively charged nitrogen atom in the pyridine (B92270) ring and an adjacent, negatively charged carbon atom (a carbanion). The stability of these ylides is often enhanced by the presence of electron-withdrawing groups, such as the cyano group in the case of the ylide derived from this compound. researchgate.net

The primary significance of the pyridinium ylide generated from this compound lies in its utility as a 1,3-dipole in cycloaddition reactions. nih.govclockss.org This reactivity is a cornerstone for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, most notably indolizine (B1195054) derivatives. researchgate.netnih.govrsc.org The reaction of this ylide with various dipolarophiles, such as alkenes and alkynes, provides a powerful and direct method for constructing the indolizine scaffold, which is a core structure in many biologically active compounds and functional materials. nih.govrsc.org The versatility of this compound salts is further demonstrated by their use in the synthesis of numerous other annulated heterocycles, including imidazo[1,2-a]pyridines, pyridoindolizines, and various pyrrole (B145914) derivatives. chemicalpapers.comresearchgate.net

Chemical and Physical Properties of this compound Chloride

PropertyValueSource(s)
CAS Number 17281-59-3 smolecule.comscbt.com
Molecular Formula C₇H₇ClN₂ smolecule.comscbt.com
Molecular Weight 154.60 g/mol scbt.comvwr.com
Appearance White to light yellow crystalline solid smolecule.comcymitquimica.com
Melting Point 167-170 °C (lit.) or 173-175 °C vwr.comchemsrc.com
Solubility Soluble in polar solvents like water and alcohols smolecule.comcymitquimica.com

Detailed Research Findings

The chemical utility of this compound chloride is centered on the in-situ generation of the corresponding pyridinium ylide, which serves as a key intermediate in various synthetic transformations.

Synthesis of this compound Chloride: The compound itself is typically synthesized via the N-alkylation (quaternization) of pyridine with chloroacetonitrile (B46850). smolecule.com This direct alkylation is a foundational method for preparing this pyridinium salt. smolecule.com

Reactions via Pyridinium Ylides: The deprotonation of this compound chloride with a base, such as triethylamine (B128534) or sodium acetate (B1210297), generates the highly reactive cyanomethylide. researchgate.netnih.gov This ylide is a versatile 1,3-dipole used extensively in cycloaddition reactions.

Synthesis of Indolizines: A primary application is the [3+2] cycloaddition reaction between the pyridinium ylide and various electron-deficient alkenes (dipolarophiles). rsc.org This reaction sequence, followed by an aromatization step, yields indolizine derivatives. For instance, selective procedures have been developed for synthesizing indolizine-3-carboxamides and indolizine-3-carbonitriles. rsc.org The choice of oxidizing agent, such as tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide, can selectively determine the final product. rsc.org

Synthesis of Pyrido[2,3-b]indolizines: In a notable domino reaction, the microwave-assisted interaction of the ylide derived from 2-alkyl-1-(cyanomethyl)pyridinium salts with enaminones leads to the formation of fluorescent pyrido[2,3-b]indolizines. nih.govkuleuven.be This process occurs through an unexpected sequence of cycloisomerization and cyclocondensation rather than a typical 1,3-dipolar cycloaddition. nih.govresearchgate.netkuleuven.be

Synthesis of Pyrrole Derivatives: Research has shown that the reaction of the ylide from this compound chloride with 2H-azirines can produce water-soluble 1-(2-amino-1H-pyrrol-3-yl)pyridinium chlorides. researchgate.net This demonstrates the ylide's utility in constructing five-membered heterocyclic rings.

The reactivity of the cyanomethyl-substituted pyridinium ylide makes it a crucial reagent for creating a diverse library of annulated heterocyclic compounds under mild conditions, including imidazo-pyridines, chromeno-imidazo pyridines, and pyrroloisoquinolines. chemicalpapers.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2/c8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,7H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIZDZQRODMMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyanomethyl Pyridinium and Its Derivatives

Established Synthetic Pathways to 1-(Cyanomethyl)pyridinium Salts

The primary and most well-established method for synthesizing this compound salts is through the quaternization of pyridine (B92270) with a suitable cyanomethylating agent. This reaction directly introduces the cyanomethyl group onto the nitrogen atom of the pyridine ring, forming the desired pyridinium (B92312) cation.

Reaction with Cyanomethyl Halides

The most common approach for the synthesis of this compound salts involves the direct alkylation of pyridine with cyanomethyl halides. smolecule.com This is a classic N-alkylation reaction where the nitrogen atom of pyridine acts as a nucleophile, attacking the electrophilic carbon of the cyanomethyl halide. The choice of halide (chloride, bromide, or iodide) can influence the reactivity and the nature of the resulting salt.

A typical procedure involves reacting pyridine with a cyanomethyl halide, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), often in a suitable solvent. smolecule.comnih.gov For example, this compound chloride can be synthesized by refluxing pyridine with chloroacetonitrile in acetone (B3395972). smolecule.com The resulting pyridinium salt often precipitates from the reaction mixture and can be isolated by filtration. smolecule.com Similarly, the reaction of pyridine with bromoacetonitrile in a solvent like toluene (B28343) or acetonitrile (B52724) also yields the corresponding this compound bromide. nih.govfigshare.com

ReactantsHalide SourceSolventConditionsProductReference
PyridineChloroacetonitrileAcetoneReflux (4-6 hours)This compound chloride smolecule.com
PyridineBromoacetonitrileToluene0°C to 70°CThis compound bromide figshare.com
PyridineBromoacetonitrileAcetonitrileReflux (4 hours)This compound bromide nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives follows a similar principle to the synthesis of the parent compound. These derivatives are typically prepared by reacting a substituted pyridine with a cyanomethyl halide. nih.govcdnsciencepub.com The substituents on the pyridine ring can be varied to tune the properties of the resulting pyridinium salt.

For instance, 1-(cyanomethyl)-3-carbamoylpyridinium chloride, a model compound for NAD+, has been synthesized by reacting nicotinamide (B372718) (3-carbamoylpyridine) with chloroacetonitrile. cdnsciencepub.comsigmaaldrich.com Other examples include the synthesis of N-(cyanomethyl)-2-methylpyridinium bromide and N-(cyanomethyl)-2,5-dimethylpyridinium bromide from 2-methylpyridine (B31789) and 2,5-dimethylpyridine, respectively, by reaction with bromoacetonitrile. nih.gov These reactions are generally carried out by refluxing the reactants in a suitable solvent. nih.govcdnsciencepub.com

Substituted PyridineHalide SourceSolventConditionsProductReference
NicotinamideChloroacetonitrileAcetone-DMFReflux (1-3 days)1-(Cyanomethyl)-3-carbamoylpyridinium chloride cdnsciencepub.com
2-MethylpyridineBromoacetonitrileAcetonitrileReflux (4 hours)N-(Cyanomethyl)-2-methylpyridinium bromide nih.gov
2,5-DimethylpyridineBromoacetonitrileAcetonitrileReflux (4 hours)N-(Cyanomethyl)-2,5-dimethylpyridinium bromide nih.gov

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is crucial for improving the yield, purity, and efficiency of the synthesis of this compound salts and their derivatives. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts or additives.

The selection of an appropriate solvent is important. Aprotic solvents like acetonitrile and acetone are commonly used. smolecule.comnih.gov The reaction temperature is another critical factor. While many syntheses are carried out at reflux temperature to ensure a sufficient reaction rate, smolecule.comnih.govcdnsciencepub.com some procedures initiate the reaction at a lower temperature (e.g., 0°C) before heating to avoid potential side reactions. figshare.com

In some cases, the addition of a base, such as potassium carbonate or triethylamine (B128534), is employed, although this is more common in subsequent reactions involving the pyridinium salt rather than its initial synthesis. smolecule.comresearchgate.net For certain applications, microwave-assisted synthesis has been shown to be an effective method for accelerating the reaction and improving yields. For example, the reaction of N-cyanomethyl-2-methylpyridinium bromides with enaminones can be efficiently carried out in a microwave reactor at 150°C for 30 minutes. nih.gov

ParameterVariationEffectReference
Temperature 0-5°C during initial mixingAvoids side reactions google.com
Solvent Aprotic solvents (e.g., acetonitrile, acetone)Stabilizes the ionic intermediate
Technology Microwave irradiationIncreased reaction rate and efficiency nih.gov
Base Triethylamine (in subsequent reactions)Acts as a catalyst in certain transformations researchgate.net

Reactivity and Mechanistic Elucidation of 1 Cyanomethyl Pyridinium Systems

Generation and Characterization of 1-(Cyanomethyl)pyridinium Ylides

This compound ylides are typically generated in situ from their corresponding pyridinium (B92312) salts through deprotonation using a base. acs.orgresearchgate.net The presence of the electron-withdrawing cyano group on the methyl substituent stabilizes the resulting ylide, a type of azomethine ylide. acs.orgclockss.org These ylides are classified as 1,3-dipoles and are key intermediates in various cycloaddition reactions. acs.orgacs.orgsioc-journal.cnrsc.orgresearchgate.netchim.itnih.gov

The generation of these ylides can be achieved under various conditions, often employing organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate. acs.orgresearchgate.net The stability and reactivity of the ylide can be influenced by the substituents on the pyridine (B92270) ring and the nature of the base used. acs.org While often used immediately in subsequent reactions, some stabilized pyridinium ylides can be isolated and characterized. researchgate.net Spectroscopic methods, such as NMR, can be employed to study the ylides, although in some cases, their transient nature or potential radical character can make characterization challenging. rsc.orgznaturforsch.com

Investigation of Cycloaddition Reactions

The 1,3-dipolar nature of this compound ylides makes them ideal partners in cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings.

1,3-Dipolar Cycloaddition Pathways

This compound ylides readily undergo [3+2] cycloaddition reactions with a range of electron-deficient alkenes and alkynes. nih.govnih.govrsc.org This process is a cornerstone for the synthesis of indolizine (B1195054) derivatives. sioc-journal.cnnih.govrsc.org The reaction is initiated by the formation of the pyridinium ylide, which then adds to the dipolarophile. acs.org A subsequent aromatization step, often through oxidation, leads to the final indolizine product. acs.orgchim.it

The general mechanism involves the Michael addition of the pyridinium ylide to the dipolarophile, forming an intermediate which then undergoes intramolecular cyclization. acs.org This is followed by an elimination or oxidation step to yield the aromatic indolizine. acs.org The choice of oxidant, such as chromium(VI) oxide or manganese(IV) oxide, can influence the final product, for instance, by affecting the hydration of the nitrile group. sioc-journal.cnrsc.org

A variety of dipolarophiles have been successfully employed in these reactions, including chalcones, ynamides, and nitroalkenes, demonstrating the broad scope of this methodology for accessing diverse substituted indolizines. sioc-journal.cnchim.itnih.gov For example, the reaction with electron-deficient ynamides provides an efficient route to 2-aminoindolizines. nih.gov

Unconventional Cycloaddition Outcomes

While the [3+2] cycloaddition is the most common pathway, reactions of this compound ylides can sometimes lead to unexpected or unconventional products. For instance, in certain cases, instead of the expected cycloaddition, domino reactions or other transformations may occur. nih.govmdpi.comnih.govkuleuven.bekuleuven.be

One notable example is the reaction with enaminones under microwave irradiation, which proceeds through a domino sequence of cycloisomerization and cyclocondensation rather than a 1,3-dipolar cycloaddition. nih.govmdpi.comnih.govkuleuven.bekuleuven.be This leads to the formation of pyrido[2,3-b]indolizines. nih.govmdpi.comnih.govkuleuven.bekuleuven.be

Furthermore, the reaction of pyridinium ylides with certain substrates can result in different annulation patterns. For example, formal [4+1] and [5+2] cyclization reactions have been observed with specific reaction partners, showcasing the diverse reactivity of these intermediates beyond the typical [3+2] pathway. nih.gov The specific outcome can be highly dependent on the substituents on both the pyridinium ylide and the reaction partner, as well as the reaction conditions. acs.org

Domino and Multi-Component Reaction Sequences

The reactivity of this compound ylides has been harnessed in elegant domino and multi-component reactions (MCRs) to construct complex heterocyclic systems in a single synthetic operation. These reactions are highly efficient, offering atom and step economy.

Reactions with Enaminones for Annulated Heterocycles

The interaction of this compound salts with enaminones has proven to be a fruitful strategy for the synthesis of annulated indolizine derivatives. nih.govmdpi.comnih.govkuleuven.bekuleuven.beresearchgate.netresearchgate.net Under basic conditions, these reactions can proceed as a pseudo-three-component reaction, leading to the formation of pyrido[2,3-b]indolizine-10-carbonitriles. nih.govresearchgate.net

In a different reaction pathway, the microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones results in a domino sequence of cycloisomerization and cyclocondensation. nih.govmdpi.comnih.govkuleuven.bekuleuven.be This process bypasses the expected 1,3-dipolar cycloaddition and provides direct access to fluorescent pyrido[2,3-b]indolizines. nih.govmdpi.comnih.govkuleuven.bekuleuven.be The reaction conditions, such as the use of microwave irradiation and specific bases like sodium acetate (B1210297), play a crucial role in directing the reaction towards this domino pathway. mdpi.comnih.govresearchgate.net

The scope of this reaction is broad, accommodating various aryl and heteroaryl groups on the enaminone component. mdpi.com

Table 1: Synthesis of Pyrido[2,3-b]indolizines via Domino Reaction of N-(cyanomethyl)-2-methylpyridinium Bromides and Enaminones researchgate.net General conditions: A mixture of pyridinium salt (0.591 mmol), enaminone (0.394 mmol), and sodium acetate (0.197 mmol) in isopropyl alcohol (3 mL) and water (1 mL) was irradiated in a microwave reactor at 150 °C for 30 min.

Entry Enaminone Substituent (R) Product Yield (%)
1 Phenyl 2-Phenylpyrido[2,3-b]indolizine 78
2 4-Methoxyphenyl 2-(4-Methoxyphenyl)pyrido[2,3-b]indolizine 85
3 4-Chlorophenyl 2-(4-Chlorophenyl)pyrido[2,3-b]indolizine 75
4 2-Thienyl 2-(Thiophen-2-yl)pyrido[2,3-b]indolizine 65

Reactions with o-Hydroxybenzaldehydes and Nucleophiles

Multi-component reactions involving this compound salts, o-hydroxybenzaldehydes, and various nucleophiles have been developed for the synthesis of diverse heterocyclic scaffolds. beilstein-journals.orgrudn.ru These reactions often proceed through a domino mechanism, initiated by the formation of the pyridinium ylide.

One such reaction involves the condensation of o-hydroxybenzaldehydes, N-(cyanomethyl)pyridinium chloride, and indoles to produce chromeno[4',3':4,5]pyrrolo[1,2-a]pyridin-7-ium chlorides. beilstein-journals.org This transformation showcases the ability to construct complex, fused heterocyclic systems in a single step. The scope of the reaction has been explored with various substituted o-hydroxybenzaldehydes and different indole (B1671886) nucleophiles. beilstein-journals.org

Another variation involves a three-component reaction between o-hydroxyarylaldehydes, N-(cyanomethyl)pyridinium chloride, and other C-H acids or nucleophiles like 1,3-dicarbonyl compounds or anilines. beilstein-journals.org These reactions provide access to a range of functionalized chromene-annulated pyridinium salts. The specific structure of the final product is dependent on the nature of the nucleophile employed.

Table 2: Three-Component Reaction of o-Hydroxybenzaldehydes, N-(Cyanomethyl)pyridinium Chloride, and Indoles beilstein-journals.org

Entryo-HydroxybenzaldehydeIndoleProductYield (%)
1SalicylaldehydeIndoleChromeno[4',3':4,5]pyrrolo[1,2-a]pyridin-7-ium chloride85
25-BromosalicylaldehydeIndole10-Bromo-chromeno[4',3':4,5]pyrrolo[1,2-a]pyridin-7-ium chloride82
3Salicylaldehyde5-Methoxyindole10-Methoxy-chromeno[4',3':4,5]pyrrolo[1,2-a]pyridin-7-ium chloride78
43-MethoxysalicylaldehydeIndole8-Methoxy-chromeno[4',3':4,5]pyrrolo[1,2-a]pyridin-7-ium chloride80

Reactions with Alpha,Beta-Unsaturated Carbonyl Compounds

The reaction of this compound derivatives with α,β-unsaturated carbonyl compounds presents a versatile method for the synthesis of various heterocyclic structures, most notably indolizine and its annulated analogues. The reactivity pattern is governed by the generation of a pyridinium ylide in situ, which then participates in a cascade of reactions.

A key transformation in this area is the synthesis of substituted pyrido[2,3-b]indolizine-10-carbonitriles. This is achieved through a cascade transformation involving the dimer of this compound chloride and various α,β-unsaturated carbonyl compounds. scispace.comiiarjournals.orgresearchgate.net The reaction is typically carried out in a mixture of ethanol (B145695) and water in the presence of a base like sodium acetate. scispace.comiiarjournals.orgresearchgate.net This method is considered environmentally friendly and provides regioselective access to the pyrido[2,3-b]indolizine core. researchgate.net

The general mechanism for the reaction with α,β-unsaturated carbonyls, such as enones and enals, involves a conjugate or 1,4-addition. libretexts.orgwikipedia.org The electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the double bond through conjugation. libretexts.orgwikipedia.org This makes the β-carbon susceptible to nucleophilic attack by the pyridinium ylide. The reaction is initiated by the deprotonation of the this compound salt to form the corresponding ylide. This ylide then acts as a nucleophile, attacking the β-position of the α,β-unsaturated carbonyl compound in a Michael-type addition. wikipedia.org This is followed by an intramolecular cyclization and subsequent aromatization to yield the final indolizine product.

The scope of this reaction is broad, accommodating various substituents on both the pyridinium salt and the α,β-unsaturated carbonyl compound. For instance, the Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce highly functionalized pyridines. wikipedia.org While not directly involving this compound, the underlying principle of Michael addition followed by cyclization is analogous.

In some cases, the reaction can be directed to form other heterocyclic systems. For example, the interaction of N-(cyanomethyl)pyridinium chlorides with enaminones under basic conditions can lead to pyridoindolizine-10-carbonitriles through a pseudo-three-component reaction. nih.gov

Table 1: Examples of α,β-Unsaturated Carbonyl Compounds in Reactions with this compound Systems

α,β-Unsaturated Carbonyl CompoundProduct TypeReference
AcetylacetonePyrido[2,3-b]indolizine-10-carbonitrile iiarjournals.org
ChalconesPyrido[2,3-b]indolizine-10-carbonitrile researchgate.net
EnaminonesPyridoindolizine-10-carbonitriles nih.gov
Dichloro substituted α,β-unsaturated carbonylsPolycyclic indolizine derivatives researchgate.net

Reactions with 2H-Azirines

The reaction of pyridinium ylides, including those derived from this compound chloride, with 2H-azirines provides a synthetic route to substituted pyrrole (B145914) derivatives. researchgate.netresearchgate.net This transformation proceeds through a domino reaction sequence initiated by the nucleophilic attack of the ylide on the 2H-azirine ring.

In a typical reaction, this compound chloride is treated with a base, such as triethylamine, to generate the corresponding pyridinium ylide in situ. researchgate.net This ylide then reacts with a 2H-azirine, for example, methyl 3-phenyl-2H-azirine-2-carboxylate. researchgate.net The reaction leads to the formation of 1-(2-amino-1H-pyrrol-3-yl)pyridinium salts. researchgate.netacs.org

The mechanism is believed to involve the initial attack of the ylide on the C2 or C3 position of the azirine ring. This is followed by a ring-opening of the strained three-membered ring and subsequent cyclization to form the pyrrole ring. spbu.rubeilstein-journals.org The specific pathway, including which bond of the azirine ring cleaves (N-C2 or N-C3), can be influenced by the substituents on the azirine and the reaction conditions. acs.orgbeilstein-journals.org For instance, in some cases, rhodium(II) catalysis is employed to generate azirinium ylides from 2H-azirines and diazo compounds, which then undergo ring-opening. beilstein-journals.org

The versatility of this method allows for the synthesis of a variety of substituted pyrroles by varying the substituents on both the pyridinium ylide and the 2H-azirine. researchgate.netacs.org The resulting pyrrolylpyridinium salts can be further modified. For example, they can be converted to a new type of stable ylide, 3-(pyridinium-1-yl)pyrrolides, upon treatment with a base. acs.org

Table 2: Products from the Reaction of this compound Ylide with 2H-Azirines

2H-Azirine DerivativeProductReference
Methyl 3-phenyl-2H-azirine-2-carboxylate1-(2-Amino-5-(methoxycarbonyl)-4-phenyl-1H-pyrrol-3-yl)pyridinium chloride researchgate.net
2,3-Diaryl-2H-azirinesPyrroles acs.org

Nucleophilic Reactivity of the Cyanomethyl Group

The cyanomethyl group in this compound salts exhibits nucleophilic character, particularly when deprotonated to form the corresponding carbanion or ylide. This reactivity is central to many of the synthetic applications of this compound. The pyridinium ring acts as an electron-withdrawing group, increasing the acidity of the methylene (B1212753) protons of the cyanomethyl group and facilitating the formation of the nucleophilic species in the presence of a base.

The nucleophilicity of pyridinium ylides has been quantitatively studied, allowing for the prediction of reaction rates with various electrophiles. acs.org The reactivity of the carbanionic center is influenced by the substituents on the pyridine ring. acs.org

A prime example of the cyanomethyl group's nucleophilicity is its role in the unexpected decarbonylation of acylethynylpyrroles. mdpi.com The cyanomethyl carbanion, generated from this compound chloride, acts as a nucleophile, leading to the decarbonylation under mild conditions. mdpi.com

Furthermore, in reactions with α,β-unsaturated carbonyl compounds, the initial step is the nucleophilic attack of the cyanomethylide on the β-carbon of the unsaturated system. wikipedia.org This conjugate addition is a classic example of the nucleophilic reactivity of the cyanomethyl group.

The cyanomethyl carbanion can also participate in Knoevenagel condensation reactions. For instance, it can react with o-hydroxybenzaldehydes to form a styryl derivative, which then undergoes further transformations. beilstein-journals.orgnih.gov

Intramolecular Cyclization Pathways

This compound systems, particularly those with appropriate substituents, can undergo intramolecular cyclization to form various fused heterocyclic scaffolds, most notably indolizine derivatives. nih.govacs.org

A significant pathway involves the intramolecular cyclization of 2-alkyl-1-(cyanomethyl)pyridinium salts. nih.govmdpi.com In the presence of a base, the ylide formed from the deprotonation of the cyanomethyl group can attack the 2-alkyl substituent on the pyridine ring. This process, known as 5-exo-dig cyclization, leads to the formation of 2-aminoindolizines. researchgate.net This method is advantageous as it allows for the introduction of various substituents at multiple positions of the indolizine ring and avoids leaving undesired acceptor groups on the product. researchgate.net

The reaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones under microwave irradiation provides another example of intramolecular cyclization. The proposed mechanism starts with the intramolecular cyclization of the deprotonated α-methyl group onto the nitrile, forming an aminoindolizine intermediate. nih.gov This intermediate then reacts further with the enaminone. nih.gov

Intramolecular cyclization can also be a key step in more complex cascade reactions. For example, in the reaction of this compound chloride with o-hydroxybenzaldehyde, an initial Knoevenagel condensation is followed by an intramolecular cyclization to yield a 2-iminochromene salt intermediate. beilstein-journals.orgnih.gov

These intramolecular cyclization reactions are powerful tools in synthetic organic chemistry for the construction of complex heterocyclic molecules from relatively simple starting materials.

Applications in Heterocyclic Compound Synthesis

Synthesis of Indolizine (B1195054) Frameworks

The 1,3-dipolar cycloaddition reactivity of pyridinium (B92312) ylides derived from 1-(cyanomethyl)pyridinium salts is a cornerstone for indolizine synthesis. acs.orgorganic-chemistry.org This strategy has been adapted to create a diverse range of substituted and annulated indolizine derivatives.

A notable application of this compound chloride is in the regioselective synthesis of substituted pyrido[2,3-b]indolizine-10-carbonitriles. researchgate.netscispace.com An efficient one-pot cascade reaction has been developed involving the reaction of α,β-unsaturated carbonyl compounds with a stable dimer of this compound chloride. researchgate.netiiarjournals.org This process is typically conducted in an ethanol (B145695)/water mixture with sodium acetate (B1210297) as a base, representing an environmentally conscious approach to this heterocyclic core. researchgate.netscispace.com

Alternatively, a pseudo-three-component reaction between N-(cyanomethyl)pyridinium salts and enaminones or vinamidinium perchlorates also yields pyrido[2,3-b]indolizine-10-carbonitriles. researchgate.net A more recent development employs the microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones. nih.govmdpi.comkuleuven.besemanticscholar.org This method proceeds through an unexpected domino sequence of cycloisomerization and cyclocondensation, rather than a conventional 1,3-dipolar cycloaddition, to afford the target compounds. nih.govmdpi.comsemanticscholar.org Many of the synthesized pyrido[2,3-b]indolizines exhibit strong fluorescent properties, typically emitting green light with high quantum yields. nih.govmdpi.comeurekalert.org

Table 1: Synthesis of Pyrido[2,3-b]indolizines via Microwave-Assisted Domino Reaction nih.govmdpi.com

Pyridinium Salt Enaminone Substituent (Ar) Product Yield
N-cyanomethyl-2,3-dimethylpyridinium bromide Phenyl 82%
N-cyanomethyl-2-methylpyridinium bromide p-Tolyl 29%
N-cyanomethyl-2-methylpyridinium bromide 4-Bromophenyl 62%
N-cyanomethyl-2,3-dimethylpyridinium bromide 4-Hydroxyphenyl 66%

The synthesis of aminoindolizines can be achieved using 2-alkyl-1-(cyanomethyl)pyridinium salts. nih.govsemanticscholar.org This approach relies on the intramolecular cyclization of the corresponding 2-alkylpyridinium ylides. nih.govsemanticscholar.org Another strategy involves the 1,3-dipolar cycloaddition of pyridinium ylides, generated from salts like this compound bromide, with electron-deficient ynamides to produce 2-aminoindolizines. rsc.org

The Kröhnke synthesis of benzo[a]indolizines has been revisited and adapted to utilize N-(cyanomethyl)pyridinium bromide. rsc.org This method allows for the synthesis of these π-expanded isoindoles, which are noted for their potential as emitters. rsc.orgrsc.org The reaction involves the C-arylation of the pyridinium salt followed by a 1,5-electrocyclization. rsc.org

Table 2: Synthesis of Benzo[a]indolizine Derivatives rsc.org

Reactant 2 Base Solvent Product Yield
4-chloro-3,5-dinitrobenzotrifluoride BTPP DMSO 6-(Trifluoromethyl)-7,9-dinitrobenzo[a]indolizine-8-carbonitrile 63%
2-chloro-5-nitrobenzonitrile Piperidine CHCl₃/H₂O 6-Benzoyl-9-nitrobenzo[a]indolizine-8-carbonitrile ~20-30%

BTPP: tert-Butyl-tris(dimethylamino)phosphinimine

Fluorinated indolizines can be synthesized via the cycloaddition reactions of N-(cyanomethyl)pyridinium ylides with polyfluoroalkanoates. msu.ruresearchgate.net This reaction yields indolizine derivatives that incorporate both a cyano group and a fluoroalkyl group. researchgate.net In a different approach, 3-fluoroindolizines have been prepared from the reaction of difluoromethylides, generated from substituted pyridines, with dipolarophiles like dimethyl maleate (B1232345) or fumaronitrile. The process involves the dehydrofluorination and subsequent dehydrogenation of the initial cycloadducts. msu.ru

Synthesis of Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold found in numerous pharmaceutical agents. beilstein-journals.orgresearchgate.netrsc.org this compound salts serve as crucial starting materials for constructing fused versions of this important heterocycle.

A direct and efficient route to chromenoimidazopyridines involves a one-pot condensation and cyclization reaction. researchgate.netresearchgate.net The process utilizes this compound chloride and various salicylaldehydes in an aqueous sodium carbonate solution. researchgate.netresearchgate.net

A more complex and versatile method is the sequential three-component domino reaction between o-hydroxybenzaldehydes, N-(cyanomethyl)pyridinium salts, and a nucleophile under oxidative conditions. beilstein-journals.org The reaction sequence is proposed to be a domino Knoevenagel condensation/intramolecular cyclization/Michael addition/oxidative cyclization. beilstein-journals.org This allows for the incorporation of a wide range of nucleophiles into the final structure. beilstein-journals.org The transformation of N-(cyanomethyl) heterocyclic quaternary salts, such as pyridinium salts, into chromeno-fused systems like chromenoimidazopyridines is recognized as a powerful strategy for generating structural complexity. rsc.org

Table 3: Three-Component Synthesis of Substituted Chromenoimidazopyridines beilstein-journals.org

o-Hydroxybenzaldehyde Nucleophile Oxidant Yield
Salicylaldehyde Nitromethane KMnO₄ 51%
Salicylaldehyde Indole (B1671886) Mn(OAc)₃·2H₂O 61%
Salicylaldehyde Pyrrole (B145914) Mn(OAc)₃·2H₂O 45%
Salicylaldehyde Phenol Mn(OAc)₃·2H₂O 35%

Construction of Other Annulated Heterocyclic Systems

The reactivity of ylides derived from this compound salts extends to the synthesis of a diverse range of annulated (fused-ring) heterocyclic systems. chemicalpapers.comdntb.gov.ua These methods often involve cycloaddition reactions or complex domino sequences, enabling the efficient construction of polycyclic molecules from simple precursors. chemicalpapers.combeilstein-journals.org

Pyridinium ylides are convenient precursors for the synthesis of both cyclopropanes and dihydrofurans. researchgate.net The synthesis of 2,3-dihydrofurans has been successfully developed using pyridinium salts and enones. researchgate.net This method can be performed stereoselectively to produce trans-2,3-dihydrofurans. researchgate.net The reaction mechanism involves a Michael addition of the ylide to the enone, followed by an intramolecular cyclization. In some cases, the process can be designed as a one-pot reaction where the pyridinium salt is generated in situ. researchgate.net While the synthesis of cyclopropanes from pyridinium ylides is recognized as a possible transformation, detailed examples specifically originating from this compound are less commonly documented compared to dihydrofuran synthesis. researchgate.net

The this compound scaffold is integral to creating more complex substituted pyridines and larger ring systems like azepines.

Substituted Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic method for forming dihydropyridines, which can be aromatized to pyridines. researchgate.net More modern methods leverage the reactivity of pyridinium salts themselves. For example, this compound chloride can be a starting point for creating functionalized pyridinium ions which are then reduced to their 1,4-dihydropyridine (B1200194) counterparts. cdnsciencepub.com

Azepines: A unified approach to synthesizing azepines involves the dearomative photochemical rearrangement of aromatic N-ylides. researchgate.net An N-ylide, generated from a quaternary aromatic salt such as this compound chloride by deprotonation with a base like DBU, undergoes a ring-expansion under visible light irradiation to furnish the 7-membered azepine ring. researchgate.net This method provides a straightforward, two-step access to functionalized azepines from N-heteroarenes. researchgate.net

Nitrones: While the direct synthesis of nitrones using this compound as a primary reagent is not extensively detailed, the broader chemistry of pyridinium ylides is foundational to many multi-step syntheses where nitrone intermediates could be formed and subsequently transformed.

This compound and its isoquinolinium analogues are exceptionally useful for synthesizing complex, annulated heterocycles like pyrroloisoquinolines. chemicalpapers.comresearchgate.net These syntheses often proceed through domino reactions or cycloadditions. A convenient protocol for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinolines is based on the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with various Michael acceptors, including acrylonitrile, which shares the cyano-activated methylene (B1212753) feature with the ylide from this compound. nih.gov

Furthermore, this compound salts can react in pseudo-three-component reactions with enaminones to yield highly fluorescent pyrido[2,3-b]indolizine-10-carbonitriles. researchgate.netrsc.org The proposed mechanism for this transformation involves a base-promoted dimerization of the pyridinium salt, which then undergoes a cascade cyclization with the enaminone. researchgate.net

Reactant Type 1Reactant Type 2Key Product ScaffoldRef
This compound saltsEnaminonesPyrido[2,3-b]indolizine researchgate.netnih.gov
1-Aroyl-3,4-dihydroisoquinolinesAcrylonitrile5,6-Dihydropyrrolo[2,1-a]isoquinoline nih.gov
o-Hydroxybenzaldehydes, this compound saltsNucleophiles (e.g., pyrroles, indoles)Chromenoimidazopyridines beilstein-journals.org

Role in Ligand Synthesis for Coordination Chemistry

Beyond its use in constructing purely organic heterocycles, this compound and its derivatives serve as precursors in the synthesis of ligands for coordination chemistry. researchgate.netsmolecule.com The resulting heterocyclic products can feature multiple nitrogen atoms strategically positioned for chelating metal ions.

A notable example is the one-pot synthesis of 1-cyano-3-(2-pyridinecarboxamido)-2-(2-pyridiyl)indolizine from 2-(cyanomethyl)pyridine. researchgate.net This indolizine derivative functions as a multidentate ligand (L-H) and reacts with nickel(II) nitrate (B79036) to form a stable NiL₂ complex, whose structure has been confirmed by X-ray crystallography. researchgate.net Similarly, N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is noted for its utility as a precursor in synthesizing bidentate ligands. smolecule.com The reactivity of the cyanomethyl group allows for its incorporation into larger structures designed to coordinate with transition metals, leading to complexes with potential catalytic or material applications. smolecule.com

PrecursorSynthesized LigandMetal IonResulting ComplexRef
2-(Cyanomethyl)pyridine1-Cyano-3-(2-pyridinecarboxamido)-2-(2-pyridiyl)indolizine (L-H)Ni(II)NiL₂ researchgate.net

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of 1-(cyanomethyl)pyridinium, with ¹H, ¹³C, and, for its derivatives, ³¹P NMR, each offering unique data.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR studies of this compound salts, such as the chloride and bromide forms, reveal characteristic chemical shifts that are indicative of the electronic environment of the protons. In a typical ¹H NMR spectrum, the protons on the pyridinium (B92312) ring appear at distinct chemical shifts due to the electron-withdrawing effect of the quaternized nitrogen atom.

For N-(Cyanomethyl)-2-methylpyridinium bromide in CDCl₃, the proton signals are observed at δ 9.16 (d, 1H, J = 6.1 Hz, H-6), 8.59–8.62 (m, 1H, H-4), 8.16 (d, 1H, J = 7.6 Hz, H-3), and 8.06–8.08 (m, 1H, H-5). The methylene (B1212753) protons of the cyanomethyl group (CH₂-CN) appear as a doublet at δ 6.11 (d, 2H, J = 1.5 Hz), and the methyl protons (C₂-CH₃) are seen as a singlet at δ 2.90 (s, 3H). mdpi.com

Similarly, for N-(Cyanomethyl)-2,3-dimethylpyridinium bromide, the signals are at δ 9.05 (d, 1H, J = 6.1 Hz, H-6), 8.53 (d, 1H, J = 8.1 Hz, H-4), and 7.98–8.01 (m, 1H, H-5), with the cyanomethyl protons at δ 6.20 (s, 2H). mdpi.com In the case of N-(Cyanomethyl)-2,5-dimethylpyridinium bromide, the peaks are at δ 9.11 (s, 1H, H-6), 8.49 (d, 1H, J = 8.3 Hz, H-3), and 8.08 (d, 1H, J = 8.3 Hz, H-4), with the cyanomethyl protons at δ 6.07 (s, 2H). mdpi.com

These shifts and coupling constants provide a detailed map of the proton environments within the molecule.

Table 1: ¹H NMR Data for this compound Derivatives in CDCl₃

Compound H-6 (δ, mult, J) H-4 (δ, mult, J) H-3 (δ, mult, J) H-5 (δ, mult, J) CH₂-CN (δ, mult, J) Other Protons (δ, mult)
N-(Cyanomethyl)-2-methylpyridinium bromide 9.16, d, 6.1 Hz 8.59–8.62, m 8.16, d, 7.6 Hz 8.06–8.08, m 6.11, d, 1.5 Hz 2.90, s (C₂-CH₃)
N-(Cyanomethyl)-2,3-dimethylpyridinium bromide 9.05, d, 6.1 Hz 8.53, d, 8.1 Hz - 7.98–8.01, m 6.20, s -
N-(Cyanomethyl)-2,5-dimethylpyridinium bromide 9.11, s 8.08, d, 8.3 Hz 8.49, d, 8.3 Hz - 6.07, s 2.88, s (C₂-CH₃); 2.46, s (C₅-CH₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(Cyanomethyl)-2-methylpyridinium bromide in CDCl₃, the carbon signals are observed at δ 156.2, 147.3, 146.1, 130.2, 126.1, 113.5, 45.1, and 20.0. mdpi.com The nitrile carbon (CN) typically appears around δ 113.5. mdpi.com

For the 2,3-dimethyl derivative, the carbon resonances are at δ 155.5, 147.3, 143.9, 139.2, 125.1, 113.7, 45.9, 19.3, and 17.3. mdpi.com In the 2,5-dimethyl derivative, these shifts are at δ 153.2, 147.9, 145.3, 136.5, 129.5, 113.5, 44.9, 19.4, and 17.4. mdpi.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org

Table 2: ¹³C NMR Data for this compound Derivatives in CDCl₃

Compound Pyridinium Ring Carbons (δ) CN (δ) CH₂ (δ) Methyl Carbons (δ)
N-(Cyanomethyl)-2-methylpyridinium bromide 156.2, 147.3, 146.1, 130.2, 126.1 113.5 45.1 20.0
N-(Cyanomethyl)-2,3-dimethylpyridinium bromide 155.5, 147.3, 143.9, 139.2, 125.1 113.7 45.9 19.3, 17.3
N-(Cyanomethyl)-2,5-dimethylpyridinium bromide 153.2, 147.9, 145.3, 136.5, 129.5 113.5 44.9 19.4, 17.4

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing ionic compounds like this compound salts. chemicalbook.com In the positive ion mode, ESI-MS of N-(Cyanomethyl)-2-methylpyridinium bromide shows a molecular ion peak [M]⁺ at m/z 133. mdpi.com Similarly, for both N-(Cyanomethyl)-2,3-dimethylpyridinium bromide and N-(Cyanomethyl)-2,5-dimethylpyridinium bromide, the molecular ion peak [M]⁺ is observed at m/z 147. mdpi.com This technique confirms the mass of the cationic portion of the salt.

Table 3: ESI-MS Data for this compound Derivatives

Compound Molecular Ion Peak (m/z)
N-(Cyanomethyl)-2-methylpyridinium bromide 133 [M]⁺
N-(Cyanomethyl)-2,3-dimethylpyridinium bromide 147 [M]⁺
N-(Cyanomethyl)-2,5-dimethylpyridinium bromide 147 [M]⁺

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of N-(cyanomethyl)pyridinium derivatives, a characteristic absorption band for the nitrile group (C≡N) is observed. For instance, in N-(Cyanomethyl)-2,3-dimethylpyridinium bromide, the CN stretching vibration appears at 2256 cm⁻¹. nih.gov This distinct peak is a key identifier for the cyanomethyl group within the compound's structure. chemicalbook.com

Table 4: IR Spectroscopic Data for a this compound Derivative

Compound C≡N Stretch (cm⁻¹)
N-(Cyanomethyl)-2,3-dimethylpyridinium bromide 2256

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction has been an essential technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state of this compound salts. These studies provide detailed insights into the crystal packing, molecular geometry, and the nature of intermolecular interactions that govern the structure of these ionic compounds.

Research Findings

Crystallographic analyses have been successfully performed on various salts of the this compound cation, often with complex anions. For instance, the solid-state structures of 1-(cyanomethyl)-3-methyl-pyridin-1-ium hexachloridoniobate(V) and 1-(cyanomethyl)-3-methyl-pyridin-1-ium hexachloridotantalate(V) have been determined. znaturforsch.com These compounds were found to be isostructural, crystallizing in the triclinic space group P-1 with two formula units per unit cell. znaturforsch.com

Intermolecular interactions are crucial in stabilizing the crystal lattice. In the solid state of these 1-(cyanomethyl)-3-methyl-pyridinium salts, the primary interactions observed are C–H···N hydrogen bonds. znaturforsch.com These interactions occur between hydrogen atoms on the pyridinium ring and the nitrogen atom of the nitrile group on an adjacent cation. znaturforsch.com The nature and strength of intermolecular forces, including hydrogen bonding and π-π stacking, are generally significant in determining the packing and stability of pyridinium-based molecular crystals. rsc.orgenergetic-materials.org.cn The charge distribution within the pyridinium cation can play a substantial role in the strength of cation-anion interactions within the crystal structure. nih.gov

Crystallographic Data Tables

The crystallographic data for two representative 1-(cyanomethyl)-3-methyl-pyridinium salts are summarized below.

Table 1: Crystallographic Data for 1-(cyanomethyl)-3-methyl-pyridinium Hexachloridometalates(V)

Parameter[CH2CNmpy][NbCl6][CH2CNmpy][TaCl6]
Formula C8H9Cl6N2NbC8H9Cl6N2Ta
Crystal System TriclinicTriclinic
Space Group P-1P-1
Z 22
a (Å) 7.371(1)7.375(1)
b (Å) 8.892(1)8.901(1)
c (Å) 11.231(1)11.251(1)
α (°) ** 89.43(1)89.39(1)
β (°) 83.31(1)83.27(1)
γ (°) 74.91(1)74.92(1)
Volume (ų) **701.0(1)703.6(1)
Data sourced from Zeitschrift für Naturforschung B. znaturforsch.com

Table 2: Selected Interatomic Distances

Interaction / BondCompoundDistance (Å)
C≡N Bond Length [CH2CNmpy][NbCl6]1.121(3)
[CH2CNmpy][TaCl6]1.145(1)
C-H···N Contact [CH2CNmpy][NbCl6]2.325(1)
[CH2CNmpy][TaCl6]2.371(1)
Data sourced from Zeitschrift für Naturforschung B. znaturforsch.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic compounds. It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex systems like pyridinium (B92312) salts.

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. DFT calculations can generate electron density maps that visualize the electronic landscape of 1-(cyanomethyl)pyridinium. These maps reveal regions of electron surplus and deficiency, which are key to predicting sites of nucleophilic or electrophilic attack. researchgate.net The molecular electrostatic potential (MEP), derived from the electron density, identifies the charge distribution and key interaction sites for intermolecular interactions. researchgate.net

In the this compound cation, the positive charge is not localized solely on the nitrogen atom but is delocalized across the pyridinium ring. The electron-withdrawing nature of the cyanomethyl group further influences this distribution. Electron density maps, sometimes refined using techniques like the SQUEEZE function in PLATON, can clearly identify the positions of atoms and even co-crystallized solvent molecules, providing a complete picture of the molecule's structure in a crystalline state. chemrxiv.org Analysis of the electron density can also reveal the nature of bonding, lone pairs, and areas of electron delocalization. researchgate.net For instance, in related complex structures, electron density maps have been crucial for visualizing inhibitors within enzyme binding pockets. nih.gov

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile can be constructed. mdpi.com These profiles reveal the feasibility of a proposed pathway, identify the rate-determining step (the one with the highest energy barrier), and can help explain observed regioselectivity. mdpi.commdpi.com

For reactions involving cyanomethyl or pyridinium species, DFT studies have provided critical mechanistic details. For example, in the coupling reaction of propylene (B89431) oxide and carbon dioxide catalyzed by copper(I) cyanomethyl, DFT calculations at the B3LYP/6-311G** level showed a stepwise mechanism. acs.org The study compared the free energy profiles of three possible pathways to determine the most favored route both kinetically and thermodynamically. acs.org Similarly, the mechanism of pyridine (B92270) phosphination was elucidated using DFT, with calculations showing the free energy barriers for nucleophilic attack and subsequent proton abstraction steps. mdpi.com

Table 1: Representative Calculated Free Energy Barriers for Pyridine Phosphination with PPh₃. mdpi.com
Reaction StepTransition StateDescriptionCalculated Free Energy Barrier (kcal/mol)
Nucleophilic Attack (para)TS25/26Addition of PPh₃ to the para-position of the activated pyridine ring.7.8
Proton Abstraction (para)TS27/28NEt₃ abstracts a proton from the dihydropyridine (B1217469) intermediate.20.9
Nucleophilic Attack (ortho)TS24/32Addition of PPh₃ to the ortho-position of the activated pyridine ring.7.0
Proton Abstraction (ortho)TS32/33NEt₃ abstracts a proton from the dihydropyridine intermediate.22.7

The acidity of the methylene (B1212753) protons (–CH₂CN) in this compound is a crucial aspect of its chemistry, as their removal generates a pyridinium ylide, a highly reactive intermediate. Computational methods can model the protonation equilibria and predict the pKₐ values of such carbon acids. nih.gov These calculations often involve computing the Gibbs free energy change for the deprotonation reaction in a solvent continuum model to simulate aqueous or organic media.

Computational studies on related heterocyclic systems demonstrate the utility of this approach. For instance, the protonation equilibria of imidazo[4,5-b]pyridine derived iminocoumarins have been analyzed computationally to understand their potential as pH sensors. irb.hr Such studies can predict which nitrogen atom in the heterocyclic system is the most likely site of protonation. For this compound, theoretical calculations can quantify the acidifying effect of the positively charged pyridinium ring on the adjacent methylene protons, providing a pKₐ value that helps in selecting the appropriate base for ylide generation. researchgate.net

Structure-Reactivity Relationships from Computational Models

Computational models provide a bridge between a molecule's structure and its observed reactivity. By analyzing computed properties like frontier molecular orbitals (HOMO and LUMO), atomic charges, and bond orders, chemists can rationalize and predict chemical behavior.

For this compound, the cyanomethyl group acts as a strong electron-withdrawing group, which is crucial for the formation of the corresponding pyridinium ylide. mdpi.com The reactivity of these ylides in, for example, 1,3-dipolar cycloaddition reactions can be rationalized using the linear free-energy relationship log k₂ = sN(N + E), where N and sN are nucleophile-specific parameters that can be derived from kinetic studies and correlated with computational models. researchgate.net

Furthermore, computational studies on metal complexes containing the cyanomethyl ligand have revealed its strong trans influence, meaning it weakens the bond trans to itself. chemrxiv.org In a palladium(II) phosphine (B1218219) complex, the Pd–P bond trans to the cyanomethyl ligand was found to be significantly longer than other Pd–P bonds, an insight derived directly from structural and computational analysis. chemrxiv.org DFT studies can also reveal how factors like the coordination environment of a catalyst and the symmetry of frontier molecular orbitals influence reaction mechanisms and outcomes. acs.org

Computational Insights into Derived Functional Molecules

The this compound scaffold is a versatile building block for creating more complex, functional molecules. Computational studies are essential for the rational design of these derived molecules, predicting their properties before undertaking lengthy synthetic efforts.

A prominent application is in the design of fluorescent dyes. Benzo[a]indolizines, synthesized from N-(cyanomethyl)pyridinium salts, are a class of fluorophores whose photophysical properties can be precisely controlled. rsc.org Computational studies, including Time-Dependent DFT (TD-DFT), can predict absorption and emission wavelengths, as well as fluorescence quantum yields (Φfl). These calculations help rationalize how the placement of various electron-withdrawing groups (like –NO₂, –CF₃, or –CN) on the indolizine (B1195054) skeleton tunes the electronic structure and, consequently, the color and efficiency of the emission. rsc.org Similar studies on pyrido[2,3-b]indolizines, also derived from cyanomethylpyridinium salts, have been used to understand their green-light emission and high fluorescence quantum yields. mdpi.comresearchgate.net

In another area, theoretical investigations have explored the role of pyridinium in catalyzing the dehydration of amides. A DFT study on the dehydration of heptafluoro-iso-butyramide showed that pyridine molecules could act as catalysts, significantly reducing the activation energy barrier for the reaction through a "pyridinium mechanism" where the nitrogen acts as a proton relay. nih.gov

Table 2: Properties of Functional Molecules Derived from this compound Precursors.
Derived Molecule ClassFunctionKey Computational InsightReference
Benzo[a]indolizinesFluorophore (Yellow to Red Emission)Manipulation of substituents allows for refined control of HOMO/LUMO levels and photophysical properties. rsc.org
Pyrido[2,3-b]indolizinesFluorophore (Green Emission)TD-DFT calculations help understand the origin of high fluorescence quantum yields. mdpi.comresearchgate.net
Pyridinium-catalyzed systemsDehydration CatalystDFT calculations show pyridine lowers the reaction barrier by acting as a proton shuttle. nih.gov

Catalytic Roles and Applications

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, a "phase transfer agent," transports a reactant from one phase to the other, enabling the reaction to proceed. Quaternary ammonium (B1175870) salts are commonly employed as phase transfer catalysts due to their ability to form ion pairs with anions and shuttle them into the organic phase. jetir.org

1-(Cyanomethyl)pyridinium chloride, as a quaternary ammonium salt, is recognized for its potential to act as a phase transfer catalyst. cymitquimica.com Its ionic nature allows it to be soluble in polar solvents like water, while the organic pyridinium (B92312) cation can be transferred into a nonpolar organic phase. cymitquimica.commdpi.com N-alkylpyridinium salts, in general, have been utilized as catalysts in some PTC reactions. mdpi.com For instance, the formation of stable adducts of the trichloromethyl anion with certain N-substituted pyridinium chlorides has been observed at the interface of a two-phase system (chloroform and 50% aqueous NaOH). mdpi.com

A specific application involving a derivative is the use of a nitrile-tethered pyridinium polyoxometalate, [C₃CNpy]₄HPMoV₂, as a catalyst for the reaction-controlled phase-transfer hydroxylation of benzene (B151609) with hydrogen peroxide. In this system, the formation of a dissolvable active species, [VO(O₂)₂]⁺, is responsible for the phase-transfer behavior. beilstein-journals.org The nitrile group in the pyridinium cation plays a role in accelerating the reaction and improving the recovery of the catalyst. beilstein-journals.org

While the direct application of the parent this compound cation as a phase transfer catalyst in specific, well-documented reactions is not extensively detailed in the reviewed literature, its structural characteristics are consistent with those required for PTC. cymitquimica.commdpi.com The primary challenge in their broader application can be their electrophilic nature, which might lead to side reactions under basic PTC conditions. mdpi.com

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in chemistry. Electron-deficient pyridinium salts, including derivatives of this compound, have been successfully employed as organocatalysts, particularly in glycosylation reactions. beilstein-journals.orgnih.gov

The synthesis of glycosides is a fundamental yet challenging task in carbohydrate chemistry. Electron-deficient pyridinium salts have been reported as effective organocatalysts for glycosylation. nih.gov They can activate glycosyl donors, facilitating the formation of glycosidic bonds. Mechanistic studies suggest that the key intermediates in this catalytic cycle are alcohol-pyridinium conjugates, which are 1,2-addition products. nih.gov

A notable example involves the use of 3,5-di(methoxycarbonyl)-N-(cyanomethyl)pyridinium bromide as a catalyst for the O-glycosylation of O-glycosyl trichloroacetimidate (B1259523) donors. beilstein-journals.org While the pyridinium salt alone can catalyze the reaction, it requires a higher catalyst loading (up to 25 mol%) and longer reaction times. beilstein-journals.org This is attributed to the lower acidity of the ammonium salt formed upon the 1,2-addition of the glycosyl acceptor to the pyridinium salt. beilstein-journals.org

To enhance the efficiency of the pyridinium-catalyzed glycosylation, a cooperative or synergistic catalytic approach has been developed. beilstein-journals.org This system combines an electron-deficient pyridinium salt with a thiourea (B124793) derivative, which acts as a co-catalyst. beilstein-journals.orgbeilstein-journals.org

The synergistic system composed of 3,5-di(methoxycarbonyl)-N-(cyanomethyl)pyridinium bromide and a thiourea derivative has proven highly effective for the glycosylation of O-glycosyl trichloroacetimidate donors at room temperature. beilstein-journals.org The thiourea co-catalyst is believed to enhance the acidity of the adduct formed between the pyridinium salt and the glycosyl acceptor through hydrogen bonding. beilstein-journals.org It may also increase the nucleophilicity of the acceptor. beilstein-journals.org This dual activation leads to faster reactions, lower catalyst loadings (10 mol% of each), and good to excellent yields with high α-selectivity. beilstein-journals.org

The optimized conditions for this synergistic catalysis were found to be 10 mol% of 3,5-di(methoxycarbonyl)-N-(cyanomethyl)pyridinium bromide and 10 mol% of a thiourea co-catalyst in dichloromethane (B109758) at room temperature. beilstein-journals.org The versatility of this system has been demonstrated with a variety of glycosyl donors and acceptors. beilstein-journals.org

Catalyst SystemReactionKey Features
3,5-di(methoxycarbonyl)-N-(cyanomethyl)pyridinium bromideO-GlycosylationOrganocatalytic activation of glycosyl trichloroacetimidates. beilstein-journals.org
3,5-di(methoxycarbonyl)-N-(cyanomethyl)pyridinium bromide / ThioureaO-GlycosylationSynergistic catalysis, enhanced reaction rates and selectivity, mild conditions. beilstein-journals.org

Metal-Mediated Catalysis Involving this compound Derivatives

This compound salts are valuable precursors for the in-situ generation of pyridinium ylides. These ylides are 1,3-dipoles that readily participate in metal-catalyzed cycloaddition reactions to construct a variety of heterocyclic scaffolds, most notably indolizines. rsc.orgacs.orgnih.gov

The general strategy involves the deprotonation of the this compound salt with a base to form the corresponding ylide, which then reacts with a suitable dipolarophile in the presence of a metal catalyst. rsc.org

Copper-Catalyzed Reactions:

Copper catalysts are frequently used to mediate reactions of pyridinium ylides. For example, copper-catalyzed [3+2] annulation of in-situ generated pyridinium ylides with α-CF₃ ketones has been developed for the synthesis of functionalized 2-fluoroindolizines. researchgate.net Similarly, copper catalysis has been employed in the direct alkenylation of N-iminopyridinium ylides and in the synthesis of various indolizine (B1195054) derivatives through oxidative [3+2] annulation with alkenes or other coupling partners. rsc.orgnih.gov A copper-catalyzed three-component reaction of pyridinium ylides, α,β-unsaturated O-acyl ketoximes, and isoquinolinium N-ylides has been reported for the synthesis of stable N-H imines with a benzo rsc.orgresearchgate.netindolizine core. rsc.org

Manganese-Mediated Reactions:

A sequential three-component domino reaction involving N-(cyanomethyl)pyridinium salts, o-hydroxybenzaldehydes, and various nucleophiles has been developed using manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O) or potassium permanganate (B83412) (KMnO₄) as a stoichiometric oxidant. beilstein-journals.org This process leads to the formation of substituted chromenoimidazopyridines through a proposed Knoevenagel condensation/cyclization/Michael addition/oxidative cyclization cascade. beilstein-journals.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been utilized in reactions involving pyridinium ylides. Peng's group demonstrated a rhodium-catalyzed activation of donor-acceptor diazo compounds to generate pyridinium ylides for [3+2] annulation, leading to partially reduced indolizines. rsc.org Rhodium(III)-catalyzed C-H activation and cyclization of oximes with diazo compounds can produce multisubstituted isoquinolines, where pyridinium ylides can be involved as reactive intermediates. organic-chemistry.org Furthermore, rhodium-catalyzed three-component reactions of α-trifluoromethyl-N-triftosylhydrazones with nitriles and alkenes proceed via a key nitrile ylide intermediate to afford 2-trifluoromethyl-1-pyrrolines. rsc.org

Iron-Catalyzed Reactions:

In a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, a relay catalytic system of FeCl₂ and triethylamine (B128534) is used for the reaction of 5-methoxyisoxazoles with pyridinium ylides derived from salts like N-(cyanomethyl)pyridinium chloride. researchgate.net

The following table summarizes some of the metal-mediated reactions involving derivatives of this compound.

Metal Catalyst/MediatorReactantsProduct
CopperPyridinium ylide, α-CF₃ ketone2-Fluoroindolizine researchgate.net
CopperPyridinium ylide, AlkeneIndolizine derivative rsc.org
Manganese(III) acetateN-(cyanomethyl)pyridinium salt, o-hydroxybenzaldehyde, NucleophileChromenoimidazopyridine beilstein-journals.org
RhodiumPyridinium ylide (from diazo compound), AlkynePartially reduced indolizine rsc.org
Iron(II) chloridePyridinium ylide, 5-MethoxyisoxazoleMethyl 4-aminopyrrole-2-carboxylate researchgate.net

Advanced Research Perspectives and Future Directions

Discovery of Novel Reactivity and Unprecedented Transformations

The reactivity of 1-(cyanomethyl)pyridinium is most prominently expressed through its corresponding ylide, a 1,3-dipole that has become a cornerstone for synthesizing complex heterocyclic systems. While classic [3+2] cycloaddition reactions are well-documented, recent research has unveiled more intricate and unexpected transformations.

A significant discovery is the domino sequence of cycloisomerization and cyclocondensation that occurs when N-(cyanomethyl)-2-alkylpyridinium salts react with enaminones under microwave irradiation. nih.govnih.gov This pathway diverges from the expected 1,3-dipolar cycloaddition, showcasing a novel mode of reactivity that leads to the formation of fluorescent pyrido[2,3-b]indolizines. nih.govnih.gov This domino reaction demonstrates the tunable reactivity of pyridinium (B92312) ylides, where subtle changes in the substrate can lead to completely different and valuable molecular scaffolds.

Further expanding the reactive repertoire, researchers have developed a base-promoted cascade reaction involving pyridinium ylides and 3-(1-alkynyl)chromones. This metal-free tandem process, which includes a Michael addition, deprotonation, alkyne-allene isomerization, and cyclization, efficiently produces novel chromeno[2,3-d]azepine scaffolds. acs.org This discovery provides an atom-economical and efficient route to complex, seven-membered heterocyclic systems that were previously difficult to access.

In another innovative approach, cyclic pyridinium ylides have been employed as C1 synthons in a [4+1] annulation reaction with in situ generated azoalkenes. This method allows for the construction of structurally diverse spirocyclic compounds, such as spiropyrazoline oxindoles and indanones, in high yields. rsc.org This represents a departure from the typical role of pyridinium ylides as 1,3-dipoles, opening up new avenues for the synthesis of complex spiro-architectures.

These examples underscore a paradigm shift in understanding the reactivity of this compound-derived ylides. By moving beyond conventional cycloadditions, chemists are uncovering unprecedented transformations that provide rapid access to complex and functionally rich molecular frameworks.

Design and Synthesis of Functional Materials and Probes

The unique chemical properties of this compound make it a valuable building block for the creation of sophisticated functional materials and molecular probes. Its ability to form extended π-conjugated systems and participate in the construction of rigid, porous architectures is driving innovation in materials science.

Fluorescent Compounds and Optical Probes

One of the most exciting applications of this compound chemistry is in the synthesis of novel fluorophores. The pyrido[2,3-b]indolizine core, readily synthesized from this compound derivatives, is a potent fluorescent scaffold.

Research has demonstrated that the microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones produces pyrido[2,3-b]indolizines that exhibit intense green light emission with high fluorescence quantum yields, reaching up to 0.81. nih.govresearchgate.net The optical properties of these compounds can be finely tuned by altering the substituents on the heterocyclic core, making them highly adaptable for various applications, from bioimaging to materials science.

Similarly, a modified Kröhnke synthesis utilizing this compound salts and chloronitroarenes has been developed to produce benzo[a]indolizines. rsc.org These electron-deficient dyes display emissions ranging from yellow to red, with large Stokes shifts and significant fluorescence quantum yields (up to 0.58). rsc.org The rational design of substituents allows for precise control over their photophysical properties, making them promising candidates for advanced optical materials and sensors.

The inherent fluorescence of these scaffolds, derived from this compound, positions them as key components in the development of next-generation optical probes for detecting ions and biomolecules, as well as for use in advanced imaging technologies.

Development of Biologically Relevant Chemical Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. This compound serves as a versatile starting material for the construction of more complex, biologically active heterocyclic systems.

The [3+2] cycloaddition reaction of pyridinium ylides, generated from salts like this compound chloride, is a powerful tool for synthesizing indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) frameworks. nih.gov These bicyclic systems are at the core of many natural products and pharmaceuticals with a wide range of biological activities.

A notable example is the synthesis of indolizine derivatives through the annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes. Subsequent biological evaluation of the synthesized compounds identified a potent tubulin polymerization inhibitor with significant antiproliferative activity against neuroblastoma cells. nih.gov This highlights a direct pathway from a simple pyridinium salt to a complex molecule with potential therapeutic applications.

Furthermore, a highly stereoselective dearomative [3+2] cycloaddition of cyclic pyridinium ylides with nitroolefins has been developed to access spiro-indolizidine scaffolds. rsc.org These intricate three-dimensional structures are attractive motifs found in various natural alkaloids and pharmaceutical agents, and this method provides an efficient route for their construction with high stereocontrol. rsc.org

The ability to rapidly assemble these complex, drug-like scaffolds from this compound positions it as a key reagent in modern drug discovery and development, enabling the exploration of new chemical space for therapeutic intervention.

Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry are increasingly influencing synthetic strategies, and the chemistry of this compound is well-suited to these sustainable approaches. The focus is on developing methods that are efficient, minimize waste, and use environmentally benign conditions.

Microwave-assisted synthesis is a prominent green technique frequently applied to reactions involving pyridinium salts. One-pot, multi-component reactions for the synthesis of complex pyridine derivatives under microwave irradiation have been reported as environmentally friendly procedures. nih.govbeilstein-journals.org These methods offer significant advantages, including drastically reduced reaction times (from hours to minutes), excellent yields, and often simpler workup procedures, which align with the green chemistry principles of energy efficiency and waste prevention. nih.govorganic-chemistry.org

Solvent-free reaction conditions represent another key green strategy. The synthesis of amide-based pyridinium bromides has been achieved using solvent-free, silica-supported microwave irradiation. researchgate.net This approach not only enhances reaction rates and yields but also eliminates the environmental impact associated with solvent use and disposal. Notably, these quaternization reactions can exhibit 100% atom economy, a core metric of green chemistry that measures the efficiency of incorporating reactant atoms into the final product. researchgate.netacs.org

By embracing these green methodologies, the application of this compound chemistry can be made more sustainable, reducing its environmental footprint while enhancing its synthetic utility.

Microwave-Assisted Synthetic Methodologies

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. In the context of this compound chemistry, microwave assistance has been instrumental in accelerating reactions and improving the synthesis of a wide array of heterocyclic compounds.

The synthesis of various substituted pyridines, which are foundational structures in medicinal chemistry, has been efficiently achieved through one-pot Bohlmann-Rahtz procedures under microwave irradiation. beilstein-journals.orgorganic-chemistry.org This method allows for the rapid assembly of tri- and tetrasubstituted pyridines in minutes, a significant improvement over the hours required for traditional heating. organic-chemistry.org

Microwave heating has been particularly transformative in the synthesis of fluorescent materials derived from pyridinium salts. As previously mentioned, the domino reaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones to form fluorescent pyrido[2,3-b]indolizines is effectively promoted by microwave energy. nih.govnih.gov Similarly, the synthesis of chiral pyridinium salts via Zincke's reaction shows enhanced yields, reduced reaction times, and less racemization when conducted under microwave irradiation compared to conventional heating. researchgate.net

The benefits of microwave-assisted synthesis are summarized in the table below, based on findings from various studies involving pyridinium salt reactions.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysSeconds to Minutes
Yield Moderate to GoodOften Higher Yields
Side Reactions More prevalentMinimized
Energy Efficiency LowerHigher
Process Bulk, slow heatingRapid, localized heating

The rapid, localized heating provided by microwaves can alter reaction pathways and enhance selectivity, making it an indispensable technique for exploring the full synthetic potential of this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Cyanomethyl)pyridinium salts with high purity, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves quaternization of pyridine derivatives with cyanomethyl halides (e.g., chloroacetonitrile). Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., acetonitrile or DMF) to minimize hydrolysis of the cyanomethyl group.
  • Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation.
  • Purification : Recrystallization from ethanol/diethyl ether mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for purity.
  • Validation : Confirm purity via melting point analysis, ¹H/¹³C NMR (e.g., pyridinium proton resonance at δ 8.5–9.5 ppm), and elemental analysis .
    • Reproducibility Tip : Document solvent grade, drying protocols, and stoichiometric ratios explicitly, following guidelines for experimental rigor in materials and methods sections .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies pyridinium ring protons (downfield shifts due to electron-withdrawing cyano group) and methylene protons (δ 4.5–5.5 ppm). ¹³C NMR confirms the cyano carbon signal at ~115–120 ppm .
  • IR Spectroscopy : Detect C≡N stretching vibrations at ~2200–2250 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [C₈H₈N₂]⁺ for this compound chloride, m/z 137.071).
  • X-ray Diffraction : For crystalline derivatives, XRD provides structural confirmation, including bond lengths and counterion interactions .
    • Data Interpretation : Compare spectral data with literature values for analogous pyridinium salts to validate assignments .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Substrate Design : Compare reaction kinetics of this compound salts with non-cyanated analogs (e.g., 1-Methylpyridinium) under identical conditions.
  • Kinetic Studies : Use UV-Vis spectroscopy or HPLC to monitor reaction progress (e.g., SN2 displacement with iodide ions).
  • Computational Support : Perform DFT calculations (e.g., Gaussian) to analyze charge distribution and transition states, correlating with experimental rate constants .
    • Contradiction Analysis : If observed reactivity deviates from theoretical predictions, assess solvent polarity effects or counterion participation (e.g., chloride vs. tetrafluoroborate) .

Q. What strategies can mitigate hygroscopicity in this compound-based ionic liquids for electrochemical applications?

  • Methodological Answer :

  • Counterion Selection : Replace chloride with hydrophobic anions (e.g., bis(trifluoromethylsulfonyl)imide) to reduce water absorption .
  • Additive Incorporation : Introduce desiccants (e.g., molecular sieves) during synthesis or storage.
  • Environmental Control : Conduct electrochemical measurements in gloveboxes (H₂O < 1 ppm) and validate stability via cyclic voltammetry over multiple cycles .
    • Data Validation : Use Karl Fischer titration to quantify residual water content and correlate with conductivity measurements .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

  • Analytical Framework :

  • Replicate Conditions : Systematically vary parameters (e.g., solvent, temperature, substrate scope) from conflicting studies to identify critical variables.
  • Stereochemical Analysis : Employ chiral HPLC or NMR spectroscopy with chiral shift reagents to verify enantiomeric excess (ee) .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) or in situ IR to track intermediate formation .
    • Hypothesis Testing : If discrepancies persist, propose competing pathways (e.g., radical vs. ionic mechanisms) and design trapping experiments (e.g., TEMPO for radicals) .

Key Considerations for Research Design

  • Ethical Compliance : Ensure all synthetic procedures adhere to institutional safety protocols, including waste disposal of cyanide-containing byproducts .
  • Literature Gaps : Prioritize understudied areas, such as photophysical properties or biological activity, to enhance the compound's utility in interdisciplinary research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.